molecular formula C22H21N3O3 B2695478 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872849-25-7

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No.: B2695478
CAS No.: 872849-25-7
M. Wt: 375.428
InChI Key: DVDQZBZMPCIBFH-UHFFFAOYSA-N
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Description

This compound features a central indole scaffold substituted at the 1-position with a 2-oxo-2-pyrrolidin-1-ylethyl group and at the 3-position with a 2-oxo-N-phenylacetamide moiety.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-20(24-12-6-7-13-24)15-25-14-18(17-10-4-5-11-19(17)25)21(27)22(28)23-16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDQZBZMPCIBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the pyrrolidinone.

    Formation of the Phenylacetamide Group: The final step involves the acylation of the indole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and phenylacetamide moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various biological targets, modulating their activity. The compound may inhibit or activate enzymes, alter receptor signaling pathways, and affect gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name & ID (if available) Structural Features Reported Biological Activity Key Findings Reference ID
Target Compound Indole-3-yl, 2-oxo-pyrrolidinylethyl, N-phenylacetamide Hypothesized: Antihyperglycemic/antioxidant Structural similarity to α-amylase inhibitors; pyrrolidine may enhance binding
2-(1H-Indol-3-yl)-N-phenylacetamide (1) Indole-3-yl, N-phenylacetamide (no pyrrolidine/oxo-ethyl) α-Amylase inhibition (IC₅₀: 12.3 µM) Simpler structure with moderate activity; lacks pyrrolidine moiety
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitro-substituted indole, chiral phenylethyl group Antimicrobial, anticancer potential Nitro group enhances electron-withdrawing effects; stereospecific activity
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Fluorobenzyl, sulfanyl linker, piperidine (vs. pyrrolidine) Unspecified; fluorination may improve ADME Piperidine increases basicity; fluorobenzyl enhances metabolic stability
2-(2-Oxo-3-(4-oxo-3-(1-phenylethyl)-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-phenethylacetamide Thiazolidinone ring, phenethyl group Not reported; thiazolidinone suggests antidiabetic potential Thioxo-thiazolidinone may modulate PPAR-γ receptors
1-(β-D-glucopyranosyl)brassinin (47) Indole-3-yl with glucopyranosyl group Antifungal, immunomodulatory Glycosylation improves solubility but reduces membrane permeability

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability: Fluorinated analogs (e.g., ) resist CYP450-mediated oxidation better than non-halogenated compounds . The target compound lacks halogenation, which may necessitate prodrug strategies.
  • Solubility: Glucosylated brassinin derivatives () demonstrate that polar substitutions improve aqueous solubility but reduce bioavailability . The target compound’s balance of polar (oxo, pyrrolidine) and nonpolar (phenyl) groups may optimize solubility and absorption.

Biological Activity

The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, and it features a unique structure that combines an indole moiety with a pyrrolidine derivative. This structural complexity may contribute to its diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on anticancer properties and enzyme inhibition. Below are key findings from various studies:

Anticancer Activity

  • Cytotoxicity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs showed IC50 values ranging from 6.72 µM to 13.38 µM against MCF-7, LOVO, and LNCAP cells .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, it has been shown to inhibit FLT3 kinase activity with an IC50 of 7.89 nM, which is crucial for the growth of certain leukemia cells .
  • In Vivo Studies : In animal models, the compound demonstrated effective tumor growth inhibition without significant cardiotoxicity, indicating a favorable therapeutic profile .

Enzyme Inhibition

The compound has also been identified as an inhibitor of several enzymes critical in cancer progression:

  • Glycogen Synthase Kinase 3β (GSK3β) : Inhibition of GSK3β was reported to suppress ovarian cancer cell proliferation and migration .
  • Cyclin-dependent Kinases (CDKs) : Some derivatives showed marginal inhibitory activity towards CDKs, suggesting potential use in regulating cell cycle progression .

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-76.72 - 13.38
CytotoxicityLOVO6.72 - 13.38
CytotoxicityLNCAP6.72 - 13.38
FLT3 InhibitionMV4-117.89
GSK3β InhibitionA2780/OVCAR3Not specified

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Ovarian Cancer : A study demonstrated that treatment with the compound resulted in reduced lamellipodia formation and induced G1 phase arrest in ovarian cancer cells, showcasing its potential as a therapeutic agent against this malignancy .
  • Leukemia Models : In xenograft models of leukemia, administration of the compound significantly inhibited tumor growth, supporting its potential application in hematological cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the indole core, followed by alkylation at the indole nitrogen with a pyrrolidinyl-ketone intermediate, and final acylation with N-phenylacetamide. Key steps include:

  • Indole alkylation : Use of 2-oxo-2-pyrrolidin-1-ylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Acylation : Coupling the intermediate with phenylacetyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in anhydrous THF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) improve purity (>95% by HPLC) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of indole protons (δ 7.2–7.8 ppm), pyrrolidinyl methylene (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and ketone groups) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays aligned with its structural analogs:

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates and measure inhibition kinetics .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., pyrrolidinyl vs. piperidinyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Meta-analysis : Aggregate data from analogs (e.g., ) to identify trends in IC₅₀ values against specific cancer types .
  • Experimental replication : Validate conflicting results under standardized conditions (e.g., identical cell lines, serum-free media) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • CYP450 inhibition assay : Use liver microsomes to identify metabolic hotspots (e.g., indole oxidation) and modify vulnerable sites .
  • Plasma stability testing : Incubate the compound in rat plasma (37°C, 24 hours) and quantify degradation via LC-MS .

Q. How can computational modeling guide the optimization of target selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., serotonin receptors) to identify steric clashes or unfavorable interactions .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences between target (e.g., EGFR) and non-target kinases .
  • Pharmacophore mapping : Align with co-crystallized ligands (PDB IDs: e.g., 1M17) to prioritize critical hydrogen-bonding motifs .

Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .
  • HPLC-DAD/MS : Monitor degradation peaks and identify products via fragmentation patterns .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare with initial purity data .

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